molecular formula C17H16F3NO5S B3480618 Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Cat. No.: B3480618
M. Wt: 403.4 g/mol
InChI Key: ZARSUPOYLGGMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical behavior of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with chlorosulfonic acid to form 3-(trifluoromethyl)phenylsulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Phenol, 2-(trifluoromethyl)-

Uniqueness

Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is unique due to the presence of both the trifluoromethyl group and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c1-2-25-16(22)11-26-14-6-8-15(9-7-14)27(23,24)21-13-5-3-4-12(10-13)17(18,19)20/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARSUPOYLGGMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.